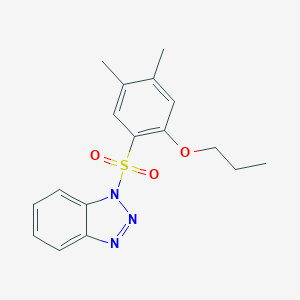
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMSCI, and it belongs to the class of sulfonyl imidazoles. EMSCI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various biomedical applications.
Mechanism of Action
EMSCI exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, EMSCI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, EMSCI reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
Biochemical and Physiological Effects
EMSCI has been found to exhibit a wide range of biochemical and physiological effects. Apart from its anti-inflammatory and anticancer activities, EMSCI has also been reported to exhibit antiviral, antibacterial, and antifungal activities. Additionally, EMSCI has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using EMSCI in laboratory experiments is its high potency and specificity towards specific enzymes and signaling pathways. This makes it an ideal tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using EMSCI in laboratory experiments is its potential toxicity towards normal cells and tissues. Therefore, it is essential to carefully evaluate the dose and duration of EMSCI treatment to avoid any adverse effects.
Future Directions
There are several future directions for research on EMSCI. One of the potential applications of EMSCI is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMSCI's neuroprotective effects make it a promising candidate for developing novel therapeutics for these diseases. Additionally, EMSCI's antiviral and antibacterial activities make it a potential candidate for developing new antimicrobial agents. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
Conclusion
In conclusion, 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a promising compound with potential therapeutic applications in various biomedical fields. Its high potency and specificity towards specific enzymes and signaling pathways make it an ideal tool for studying the molecular mechanisms underlying various diseases. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
Synthesis Methods
The synthesis of EMSCI involves the reaction of 2-ethoxy-4-methylphenyl sulfonamide with imidazole in the presence of a suitable catalyst. This reaction yields EMSCI as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
EMSCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that EMSCI exhibits potent anti-inflammatory and anticancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYRSYMQCSPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














